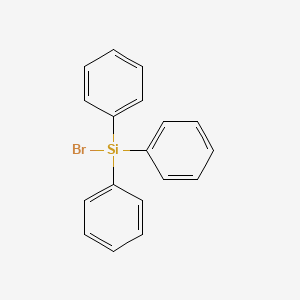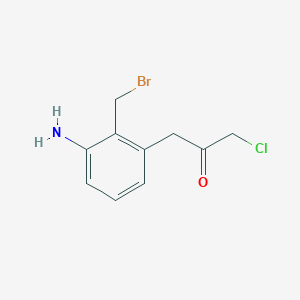
Bromo(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, bromotriphenyl- is an organosilicon compound with the chemical formula C18H15BrSi. It is a derivative of silane, where one of the hydrogen atoms is replaced by a bromine atom and the remaining hydrogen atoms are replaced by phenyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Silane, bromotriphenyl- can be synthesized through several methods. One common method involves the reaction of triphenylsilane with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to prevent side reactions. The reaction can be represented as follows:
Ph3SiH+Br2→Ph3SiBr+HBr
Another method involves the use of bromotrimethylsilane as a brominating agent. This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
In industrial settings, the production of silane, bromotriphenyl- often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Silane, bromotriphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding phenol derivatives.
Reduction Reactions: The bromine atom can be reduced to form triphenylsilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include triphenylsilanol, triphenylsilylether, and triphenylsilylamine.
Oxidation Reactions: Products include triphenylsilanol and triphenylsilane oxide.
Reduction Reactions: The major product is triphenylsilane.
科学的研究の応用
Silane, bromotriphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the modification of biomolecules for various applications, including drug delivery and imaging.
Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of silane, bromotriphenyl- involves its ability to undergo various chemical reactions due to the presence of the bromine atom and phenyl groups. The bromine atom acts as a leaving group in substitution reactions, while the phenyl groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Silane, bromotriphenyl- can be compared with other similar compounds such as:
Triphenylsilane: Lacks the bromine atom and has different reactivity.
Bromotrimethylsilane: Has methyl groups instead of phenyl groups, leading to different chemical properties.
Triphenylsilanol: Contains a hydroxyl group instead of a bromine atom, affecting its reactivity and applications.
Silane, bromotriphenyl- is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical properties and reactivity patterns.
特性
CAS番号 |
6990-64-3 |
|---|---|
分子式 |
C18H15BrSi |
分子量 |
339.3 g/mol |
IUPAC名 |
bromo(triphenyl)silane |
InChI |
InChI=1S/C18H15BrSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChIキー |
VSCMNSZBNLOXNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)



![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)


![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)
